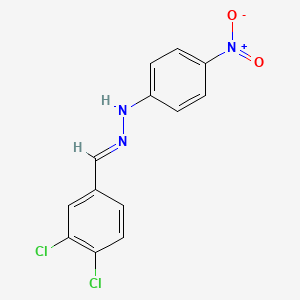
3,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C13H9Cl2N3O2 It is a hydrazone derivative formed by the reaction of 3,4-dichlorobenzaldehyde with 4-nitrophenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Products include nitro-substituted benzaldehyde derivatives.
Reduction: Products include amino-substituted hydrazones.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzaldehyde derivatives.
Scientific Research Applications
3,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone
- 3-Nitrobenzaldehyde (4-nitrophenyl)hydrazone
Uniqueness
3,4-Dichlorobenzaldehyde (4-nitrophenyl)hydrazone is unique due to the presence of both dichloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
302908-90-3 |
|---|---|
Molecular Formula |
C13H9Cl2N3O2 |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-12-6-1-9(7-13(12)15)8-16-17-10-2-4-11(5-3-10)18(19)20/h1-8,17H/b16-8+ |
InChI Key |
SIYKAHUQDROYHO-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















